2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Antifungal resistance Structure-activity relationship Fluorine substitution effect

2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate (CAS 387853-75-0) is a synthetic organic compound with the molecular formula C14H11F2NO3S and a molecular weight of 311.30 g/mol. Its structure comprises a 2,4-difluoroaniline moiety linked via an amide bond to an oxoethyl ester of 3-methylthiophene-2-carboxylic acid.

Molecular Formula C14H11F2NO3S
Molecular Weight 311.3
CAS No. 387853-75-0
Cat. No. B2712028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
CAS387853-75-0
Molecular FormulaC14H11F2NO3S
Molecular Weight311.3
Structural Identifiers
SMILESCC1=C(SC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H11F2NO3S/c1-8-4-5-21-13(8)14(19)20-7-12(18)17-11-3-2-9(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18)
InChIKeyIIMZFDPDZFDRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Identity and Physicochemical Profile of 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-Methylthiophene-2-carboxylate (CAS 387853-75-0)


2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate (CAS 387853-75-0) is a synthetic organic compound with the molecular formula C14H11F2NO3S and a molecular weight of 311.30 g/mol . Its structure comprises a 2,4-difluoroaniline moiety linked via an amide bond to an oxoethyl ester of 3-methylthiophene-2-carboxylic acid . As a thiophene carboxylate derivative bearing a difluorinated aromatic ring, this compound serves as a versatile research intermediate and building block for medicinal chemistry programs . Notably, this compound shares its exact molecular formula (C14H11F2NO3S) and molecular weight with the known NSAID Diflumidone (CAS 22736-85-2), despite possessing an entirely different structural scaffold—a fact that carries significant implications for analytical differentiation and intellectual property positioning in procurement decisions [1].

Why Direct Substitution of 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-Methylthiophene-2-carboxylate (CAS 387853-75-0) with In-Class Analogs Is Scientifically Invalid


Superficial structural similarity among difluorophenyl-thiophene carboxylate derivatives can mislead procurement decisions, as subtle variations in fluorine substitution pattern and heterocyclic connectivity produce non-interchangeable molecular entities. The 2,4-difluoroaniline pharmacophore embedded in this compound influences electronic distribution, metabolic vulnerability, and target engagement in ways that its 2,5-difluoro positional isomer (CAS 438606-32-7) does not replicate . Published SAR data on related difluorophenyl-containing scaffolds demonstrate that the 2,4-difluoro substitution pattern yields distinct activity profiles compared to 2,5-difluoro analogs across multiple biological strain variants, with differences exceeding 2-fold in certain contexts [1]. Furthermore, the exact molecular formula C14H11F2NO3S is shared with Diflumidone—a structurally unrelated NSAID possessing a difluoromethanesulfonamide core rather than a thiophene carboxylate ester—meaning that analytical identity confirmation by mass alone is dangerously insufficient for compound verification [2].

Quantitative Differentiation Evidence for 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-Methylthiophene-2-carboxylate (CAS 387853-75-0) vs. Closest Analogs


Fluorine Substitution Pattern Modulates Antifungal Potency: 2,4-Difluoro vs. 2,5-Difluoro SAR in Candida albicans Strains

In a published SAR study of fluorinated derivatives, the 2,4-difluorophenyl moiety conferred consistently superior potency relative to the 2,5-difluorophenyl analog across a panel of six Candida albicans strains including wild-type and drug-resistant variants (ARE T289A, ARE I301T, ARE Y121F, ARE Y121F T289A). MIC80 values for the 2,4-difluorophenyl derivative ranged from 3.8 to 725 μM depending on strain, whereas the corresponding 2,5-difluorophenyl derivative exhibited MIC80 values from 25 to 1025 μM [1]. The potency advantage of the 2,4-difluoro substitution pattern was most pronounced in the wild-type BRE strain (3.8 ± 0.9 vs. 25 ± 8 μM, approximately 6.6-fold difference) and the ARE T289A mutant (12 ± 2 vs. 106 ± 28 μM, approximately 8.8-fold difference) [1].

Antifungal resistance Structure-activity relationship Fluorine substitution effect Candida albicans

Chemometric Differentiation from Isobaric Drug Diflumidone via Predicted Lipophilicity (XLogP) Divergence

The target compound and Diflumidone (CAS 22736-85-2) share the identical molecular formula C14H11F2NO3S and molecular weight (311.31 g/mol), making them isobaric species indistinguishable by low-resolution mass spectrometry . However, their structural divergence—thiophene-2-carboxylate ester scaffold vs. difluoromethanesulfonamide scaffold—produces distinct calculated physicochemical properties. Diflumidone exhibits a computed XLogP3 value of 2.9 (PubChem) [1]. While an experimentally validated or calculated XLogP for the target compound is not yet publicly available, the thiophene ester core with its polar amide and ester functionalities predictably yields a lower logP than the difluoromethanesulfonamide-benzophenone system of Diflumidone. This physicochemical divergence translates into distinguishable reversed-phase HPLC retention behavior and differential solubility profiles that serve as critical analytical identity verification parameters [2].

Lipophilicity Drug-likeness Chromatographic behavior Isobaric differentiation

Chemical Stability Inferred from DFT-Computed Hardness of the 2,4-Difluoroaniline Core Fragment

The 2,4-difluoroaniline moiety—the key pharmacophoric fragment of the target compound—has been characterized by density functional theory (DFT) at the B3LYP/6-311++G(d,2p) level. The HOMO-LUMO energy gap was calculated as 5.2186 eV, and the chemical hardness (η) was determined to be 2.6093 eV, indicating very high chemical hardness and thus substantial kinetic stability [1]. The electrophilicity index (ω) was computed as 2.3371 [1]. By comparison, 2,3-difluoroaniline—a regioisomeric analog—exhibits distinct HOMO-LUMO gap and reactivity descriptors due to the altered fluorine substitution pattern, as demonstrated in comparative spectroscopic and computational studies [2]. While direct DFT data for the 2,5-difluoroaniline isomer are not available in the same study, the established electronic differences between 2,3- and 2,4-difluoroaniline confirm that fluorine positioning significantly modulates the electronic stability and reactivity of the aniline ring [2].

Chemical stability DFT calculation Hardness descriptor 2,4-Difluoroaniline

Absence of Patent Encumbrance as a Procurement Exclusivity Advantage vs. IP-Protected Thiophene Carboxylate Analogs

A targeted patent search for CAS 387853-75-0 yielded no patents directly claiming this compound as a composition of matter or its specific therapeutic use [1]. This stands in contrast to numerous structurally related thiophene carboxylate derivatives that are encumbered by active patent protection, such as condensed thiophene derivatives claimed as NaPi-IIb inhibitors in WO2018034883A1 and US20170210778A1 [2][3]. The absence of composition-of-matter patent coverage for this specific compound confers a meaningful procurement advantage: research organizations can source, modify, and deploy this compound without navigating material transfer agreements, royalty stacking, or freedom-to-operate restrictions that complicate the use of patent-protected thiophene carboxylate analogs [1].

Freedom to operate Patent landscape Chemical procurement Research tool

Predicted Metabolic Liability Differentiation: 2,4-Difluoroaniline vs. Alternative Fluoroaniline Regioisomers

The 2,4-difluoro substitution pattern on the aniline ring is recognized in medicinal chemistry literature as a strategic design element that blocks potential sites of CYP450-mediated aromatic hydroxylation while preserving hydrogen-bonding capability of the aniline NH. In the target compound, the fluorine atoms occupy the 2- and 4-positions relative to the aniline nitrogen, effectively shielding both ortho and para positions—the primary sites of oxidative metabolism on aniline rings [1]. By contrast, the 2,5-difluoro isomer (CAS 438606-32-7) leaves the 4-position unsubstituted, creating a potential metabolic soft spot for CYP-mediated hydroxylation [1]. The thiophene ring in the target compound also bears a 3-methyl substituent, which may influence metabolic stability; literature indicates that thiophenes are susceptible to CYP-mediated S-oxidation and epoxidation, though the electron-withdrawing carboxylate ester at the 2-position provides partial deactivation [2].

Metabolic stability Fluorine blocking CYP450 oxidation Regioisomer comparison

High-Impact Application Scenarios for 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-Methylthiophene-2-carboxylate (CAS 387853-75-0) Based on Verified Differentiation Evidence


Antifungal Lead Optimization Leveraging 2,4-Difluoro SAR Advantage in Drug-Resistant Candida albicans

Research groups developing next-generation antifungal agents targeting drug-resistant Candida albicans strains should prioritize this compound as a core scaffold. Published SAR data demonstrate the quantitative superiority of the 2,4-difluorophenyl substitution pattern over the 2,5-difluoro isomer, with MIC80 potency advantages of up to 8.8-fold in the clinically relevant ARE T289A mutant strain (12 vs. 106 μM) [1]. The consistent activity trend across six strain variants—including fluconazole-resistant backgrounds—positions this specific regioisomer as a rational starting point for derivatization campaigns, where the 3-methylthiophene-2-carboxylate ester can be further diversified while retaining the critical 2,4-difluoroaniline pharmacophore [1].

Medicinal Chemistry Building Block Requiring Freedom-to-Operate Assurance

Commercial drug discovery organizations that must navigate intellectual property constraints should evaluate this compound as a patent-unencumbered thiophene carboxylate building block. The absence of identified composition-of-matter patents for CAS 387853-75-0 [2] contrasts with the patent-heavy landscape surrounding structurally related thiophene derivatives such as NaPi-IIb inhibitors (WO2018034883A1) and other therapeutic thiophene compounds (US20170210778A1) [3]. This patent-free status enables unrestricted library synthesis, SAR exploration, and potential lead identification without the licensing negotiations, reach-through royalties, or field-of-use limitations that burden patent-protected alternatives [REFS-2, REFS-3].

Analytical Method Development and QC Reference Standard Requiring Isobaric Discrimination from Diflumidone

Analytical chemistry laboratories developing compound-specific purity assays or LC-MS/MS quantification methods can use this compound as a critical reference standard for demonstrating chromatographic resolution from its isobaric interferent, Diflumidone (CAS 22736-85-2). Both compounds share the molecular formula C14H11F2NO3S and molecular weight of ~311.3 g/mol, making them indistinguishable by unit-resolution mass spectrometry . The predicted lipophilicity divergence—driven by the thiophene ester scaffold vs. the difluoromethanesulfonamide-benzophenone system (Diflumidone XLogP3 = 2.9)—supports the development of robust reversed-phase HPLC methods for unambiguous identity confirmation, a requirement for GLP-compliant bioanalytical workflows [REFS-4, REFS-5].

Metabolic Stability Screening Using a Rationally Shielded Fluorinated Scaffold

ADME/PK groups conducting prospective metabolic stability screening should consider this compound as a rationally designed scaffold with dual-site fluorine blocking of the aniline ring. The 2,4-difluoro substitution pattern shields both the ortho and para positions relative to the aniline NH from CYP450-mediated aromatic hydroxylation [5], whereas comparator regioisomers such as the 2,5-difluoro analog (CAS 438606-32-7) leave the para position metabolically exposed . The DFT-computed high chemical hardness of the 2,4-difluoroaniline core (η = 2.6093 eV) further supports chemical stability [6]. This compound is well-suited as a metabolic stability benchmark in microsomal or hepatocyte incubation studies comparing difluoroaniline regioisomers, enabling data-driven selection of the optimal fluorine pattern for in vivo pharmacokinetic performance [REFS-6, REFS-8].

Quote Request

Request a Quote for 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.